4-(piperidine-1-sulfonyl)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide
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Overview
Description
4-(piperidine-1-sulfonyl)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide is a complex organic compound that features a combination of piperidine, sulfonyl, carbazole, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperidine-1-sulfonyl)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the carbazole derivative, which undergoes sulfonylation with a piperidine sulfonyl chloride. This intermediate is then coupled with a benzamide derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(piperidine-1-sulfonyl)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the carbazole moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzamide or piperidine sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(piperidine-1-sulfonyl)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It may be used in the production of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(piperidine-1-sulfonyl)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-(piperidine-1-sulfonyl)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide: shares structural similarities with other sulfonyl carbazole derivatives.
Polycarbazole derivatives: These compounds have similar carbazole moieties and are used in various applications, including optoelectronics and materials science.
Sulfonyl piperidine derivatives: These compounds are often studied for their pharmacological properties and potential therapeutic applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3S/c29-25(19-9-11-20(12-10-19)32(30,31)28-14-4-1-5-15-28)26-17-18-8-13-24-22(16-18)21-6-2-3-7-23(21)27-24/h8-13,16,27H,1-7,14-15,17H2,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRFPEPOHWCGGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC4=C(C=C3)NC5=C4CCCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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